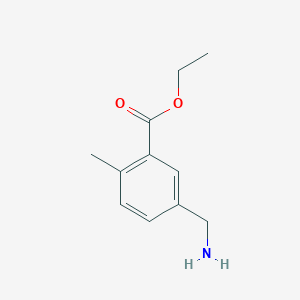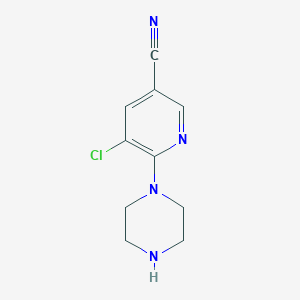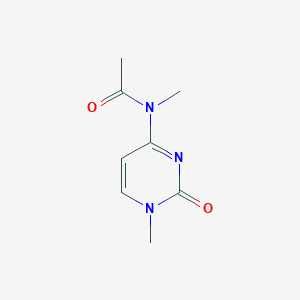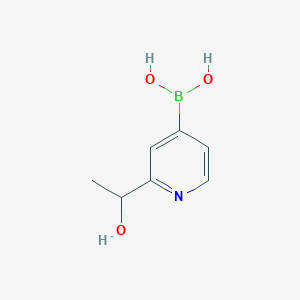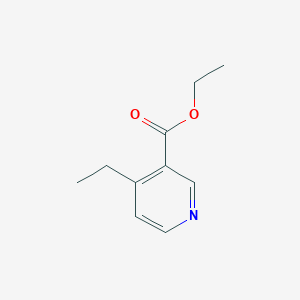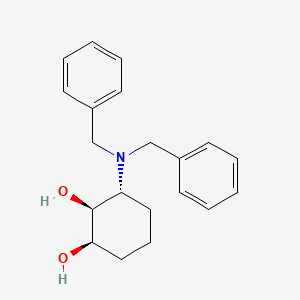
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol: is an organic compound characterized by its unique stereochemistry and functional groups. This compound is a chiral molecule, meaning it has non-superimposable mirror images. It is often used in the synthesis of chiral drugs and other complex organic molecules due to its specific configuration and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the following steps:
Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, the compound undergoes a series of reactions to introduce the necessary functional groups.
Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various alcohols or amines.
Aplicaciones Científicas De Investigación
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and chiral recognition processes.
Medicine: It is a precursor in the synthesis of chiral drugs, which are important in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. This selective binding can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol: can be compared with other chiral cyclohexane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dibenzylamino group. This configuration provides distinct reactivity and binding properties compared to other similar compounds, making it valuable in various applications.
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19-,20+/m1/s1 |
Clave InChI |
LCYFRMAJUZEBOV-AQNXPRMDSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


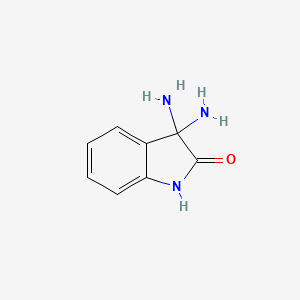
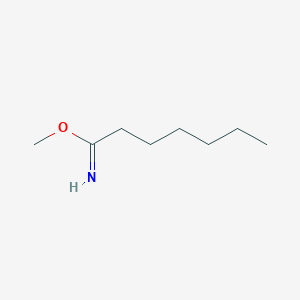
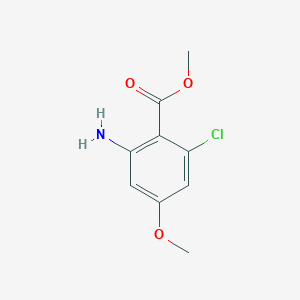
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)

![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
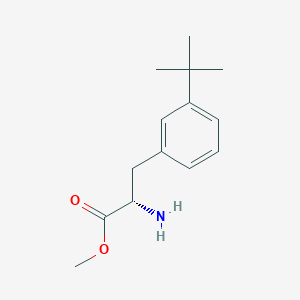
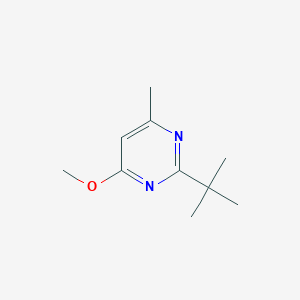
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
